1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylicacid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a carboxyethylamino substituent on the azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the azetidine ring: The protected amine is then subjected to cyclization to form the azetidine ring. This step may involve the use of reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Introduction of the carboxyethylamino group: The carboxyethylamino group is introduced through a nucleophilic substitution reaction, typically using ethyl bromoacetate as the electrophile.
Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
- tert-Butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-[(2-carboxyethyl)amino]azetidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the carboxyethylamino substituent on the azetidine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C12H20N2O6 |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
3-(2-carboxyethylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid |
InChI |
InChI=1S/C12H20N2O6/c1-11(2,3)20-10(19)14-6-12(7-14,9(17)18)13-5-4-8(15)16/h13H,4-7H2,1-3H3,(H,15,16)(H,17,18) |
InChI Key |
SAOOXBWROJRGLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)NCCC(=O)O |
Origin of Product |
United States |
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